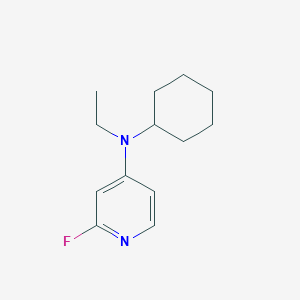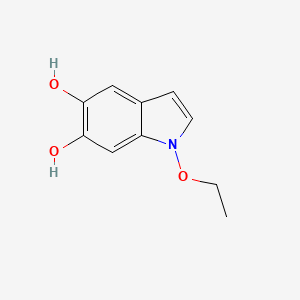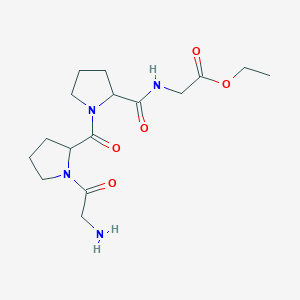
(3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both an amino group and a fluorine atom, makes it an interesting subject for research in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid typically involves the use of chiral starting materials and selective fluorination techniques. One common method includes the use of chiral auxiliaries to induce the desired stereochemistry, followed by fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as asymmetric catalysis or biocatalysis These methods can provide higher efficiency and selectivity, making them suitable for large-scale production
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as fluorinated alcohols, aldehydes, and substituted amino acids
Aplicaciones Científicas De Investigación
(3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: It can be used in the development of new materials with specific properties, such as fluorinated polymers or advanced composites.
Mecanismo De Acción
The mechanism of action of (3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These properties can modulate the activity of the target molecules and influence various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
- (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
Uniqueness
Compared to similar compounds, (3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid stands out due to its unique combination of a tetrahydrofuran ring, an amino group, and a fluorine atom. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H8FNO3 |
|---|---|
Peso molecular |
149.12 g/mol |
Nombre IUPAC |
(3R,4R)-3-amino-4-fluorooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H8FNO3/c6-3-1-10-2-5(3,7)4(8)9/h3H,1-2,7H2,(H,8,9)/t3-,5-/m0/s1 |
Clave InChI |
SKOMSHHLONMKBX-UCORVYFPSA-N |
SMILES isomérico |
C1[C@@H]([C@@](CO1)(C(=O)O)N)F |
SMILES canónico |
C1C(C(CO1)(C(=O)O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12936130.png)

![[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12936133.png)

![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide](/img/structure/B12936139.png)
